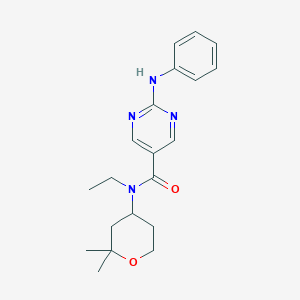![molecular formula C14H18Cl2N2O3S B5643810 3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide](/img/structure/B5643810.png)
3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The study of benzamide derivatives, including compounds similar to "3,5-dichloro-4-methyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]benzamide," plays a significant role in medicinal chemistry due to their varied pharmacological properties. These compounds are often explored for their potential as neuroleptics, antipsychotic agents, and in treating other conditions.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of benzoyl chlorides with amines or diamines. For example, the synthesis of neuroleptic benzamides involves the design and synthesis of compounds evaluated for their inhibitory effects on stereotyped behavior in rats, indicating a methodological approach to exploring the structure-activity relationship (Iwanami et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their pharmacological properties. For instance, the crystal structure of certain derivatives reveals their polymorphism, which can significantly affect their bioavailability and therapeutic efficacy (T. Yanagi et al., 2000).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives, such as reactivity towards specific biochemical targets, are essential in drug design. The binding affinity to receptors, such as dopamine D(2)-like receptors, is a common focus, indicating their potential use in psychiatric and neurological disorders (G. Pinna et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline forms, are vital for the formulation of benzamide derivatives. Different polymorphs can exhibit distinct physical properties affecting the compound's stability and solubility, which are critical for drug development (T. Yanagi et al., 2000).
属性
IUPAC Name |
3,5-dichloro-4-methyl-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-10-12(15)8-11(9-13(10)16)14(19)17-4-7-22(20,21)18-5-2-3-6-18/h8-9H,2-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPOXKFDWMUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCS(=O)(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5643728.png)
![2-methyl-2-(4-morpholin-4-yl-2-{[2-(tetrahydro-2H-pyran-2-yl)ethyl]amino}pyrimidin-5-yl)propanoic acid](/img/structure/B5643730.png)
![(3R*,4R*)-1-[(3-chloro-2,6-difluorophenyl)acetyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5643732.png)
![4,4-dimethyl-2-[2-(4-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5643738.png)
![3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643747.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5643754.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5643763.png)
![(3S*,4S*)-1-(cyclobutylcarbonyl)-4-{methyl[3-(trifluoromethyl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5643767.png)
![N-{(3R*,4S*)-1-[(benzyloxy)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643789.png)
![3-[(1-glycoloylpiperidin-4-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5643796.png)


![3-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]propanamide](/img/structure/B5643829.png)
